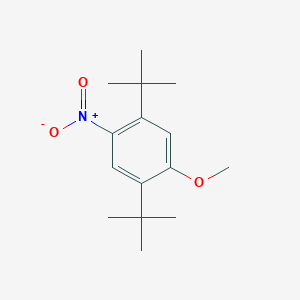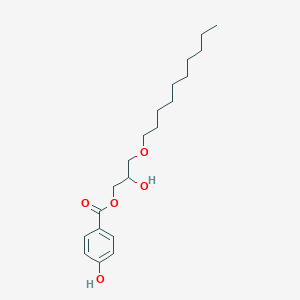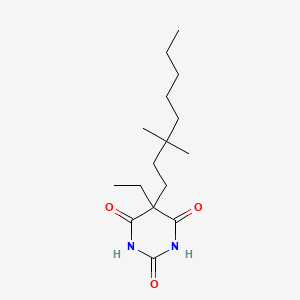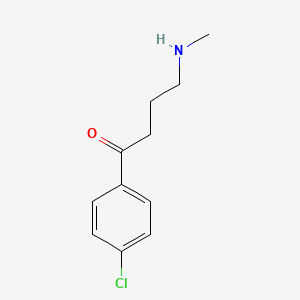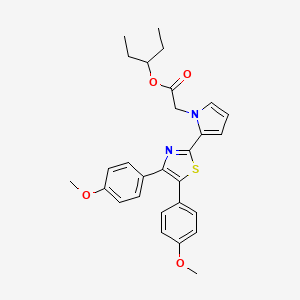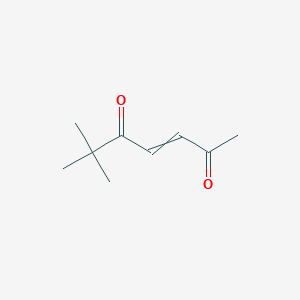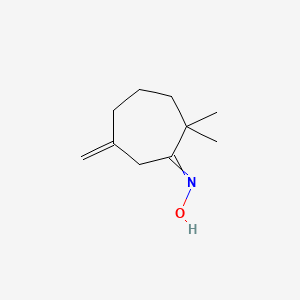![molecular formula C36H24 B14327201 5,12-Bis[(4-methylphenyl)ethynyl]tetracene CAS No. 110904-86-4](/img/structure/B14327201.png)
5,12-Bis[(4-methylphenyl)ethynyl]tetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Bis[(4-methylphenyl)ethynyl]tetracene is an organic compound that belongs to the family of tetracenes. Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. This compound is characterized by the presence of two (4-methylphenyl)ethynyl groups attached at the 5 and 12 positions of the tetracene core. It is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis[(4-methylphenyl)ethynyl]tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracene as the core structure.
Functionalization: The 5 and 12 positions of tetracene are functionalized with (4-methylphenyl)ethynyl groups. This is achieved through a Sonogashira coupling reaction, which involves the reaction of tetracene with (4-methylphenyl)acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,12-Bis[(4-methylphenyl)ethynyl]tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5,12-Bis[(4-methylphenyl)ethynyl]tetracene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 5,12-Bis[(4-methylphenyl)ethynyl]tetracene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport and light absorption, making it an excellent candidate for optoelectronic applications. In biological systems, its fluorescent properties enable it to act as a marker or probe, interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5,12-Bis[(triisopropylsilyl)ethynyl]tetracene: Known for its use in organic electronics due to its high stability and electronic properties.
5,12-Bis[(phenylethynyl)]tetracene: Another derivative with similar applications in optoelectronics and materials science.
Uniqueness
5,12-Bis[(4-methylphenyl)ethynyl]tetracene stands out due to the presence of the (4-methylphenyl)ethynyl groups, which impart unique electronic and optical properties. These groups enhance the compound’s solubility and processability, making it more suitable for practical applications in various fields.
Properties
CAS No. |
110904-86-4 |
|---|---|
Molecular Formula |
C36H24 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
5,12-bis[2-(4-methylphenyl)ethynyl]tetracene |
InChI |
InChI=1S/C36H24/c1-25-11-15-27(16-12-25)19-21-33-31-9-5-6-10-32(31)34(22-20-28-17-13-26(2)14-18-28)36-24-30-8-4-3-7-29(30)23-35(33)36/h3-18,23-24H,1-2H3 |
InChI Key |
KQWVRQGQLFDERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


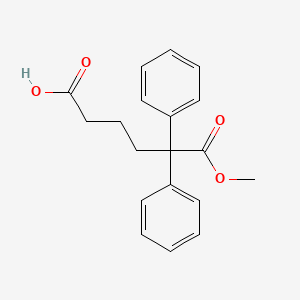
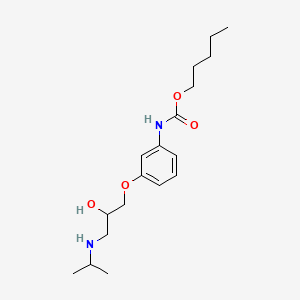
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
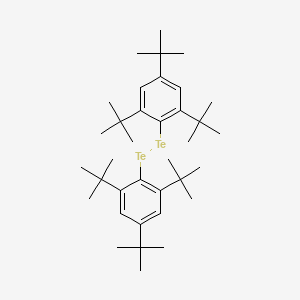
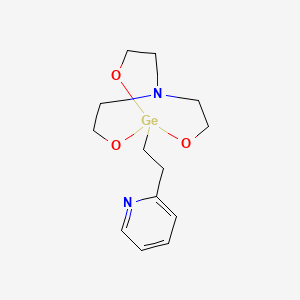
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
